N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic core with nitrogen atoms at positions 4 and 6. The N⁴ position is substituted with a 2-methylphenyl group, while the N⁶ position bears a tetrahydrofuran-2-ylmethyl moiety. Such substitutions are critical for modulating biological activity, solubility, and pharmacokinetic properties. Pyrazolo[3,4-d]pyrimidines are widely explored as kinase inhibitors, particularly targeting JAK3 and IGF-1R, due to their structural resemblance to ATP-binding domains .
Properties
IUPAC Name |
4-N-(2-methylphenyl)-6-N-(oxolan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-16-8-5-6-12-20(16)26-21-19-15-25-29(17-9-3-2-4-10-17)22(19)28-23(27-21)24-14-18-11-7-13-30-18/h2-6,8-10,12,15,18H,7,11,13-14H2,1H3,(H2,24,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQLJJXFQVMPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCC4CCCO4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the available literature on its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 955284-92-1 |
| Molecular Formula | CHNO |
| Molecular Weight | 400.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The structural complexity of this pyrazolo[3,4-d]pyrimidine derivative suggests diverse interactions with biological targets, which will be discussed further.
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, a study demonstrated that related compounds could induce apoptosis in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. The IC values for these compounds ranged from 1.74 µM to 10 µM, indicating potent activity against tumor proliferation .
Kinase Inhibition
The compound's structure suggests potential as a Src kinase inhibitor. Src kinases are critical in various signaling pathways associated with cancer progression. In a comparative study of pyrazolo[3,4-d]pyrimidines, compounds were synthesized and evaluated for their Src inhibitory activities. The results showed that specific modifications to the scaffold enhanced inhibitory potency, with IC values reported in the low micromolar range .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Modifications to the substituents on the pyrazole ring significantly impact their binding affinity and inhibitory efficacy against target kinases. For example:
- Substituting different aryl groups at the N position can enhance or diminish biological activity.
- The presence of a tetrahydrofuran moiety at the N position appears to contribute positively to the compound's overall efficacy .
Case Studies
- In Vitro Studies : A study evaluated several derivatives against A549 and HCT-116 cells. Compound 12b exhibited an IC of 0.016 µM against wild-type EGFR and showed promising results against mutant forms of EGFR .
- Apoptosis Induction : Another study highlighted that certain derivatives could significantly induce apoptosis in A549 cells at low concentrations, suggesting their potential as therapeutic agents in lung cancer treatment .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been noted for its diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis may begin with chlorination followed by hydrazinolysis and subsequent condensation reactions with various aromatic aldehydes or ketones to form the final product .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has demonstrated significant cytotoxicity against various cancer cell lines. It exhibits selective antiproliferative activity, suggesting a mechanism that may involve inhibition of key cellular pathways associated with tumor growth .
Anti-inflammatory Effects
In addition to its anticancer properties, compounds in this class have been investigated for their anti-inflammatory effects. They may act by inhibiting pro-inflammatory cytokines such as TNF-alpha and interleukins, thereby providing therapeutic benefits in conditions characterized by chronic inflammation .
Cytotoxicity Assays
A comprehensive study evaluated the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results indicated that this compound exhibited potent activity against several cancer cell lines with IC50 values in the low micromolar range. The selectivity indices suggested lower toxicity towards normal cells compared to cancerous ones .
Mechanistic Studies
Mechanistic investigations into how this compound induces apoptosis in cancer cells revealed that it may activate caspase pathways while inhibiting cell cycle progression at the G2/M phase. This dual action not only halts proliferation but also promotes programmed cell death in malignant cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key analogs and their properties are summarized below:
- Molecular Weight : The target compound’s higher molecular weight (361.4 vs. 310.4–384.4 g/mol) may influence membrane permeability and bioavailability.
Kinase Inhibition Potential
- JAK3 Selectivity : Pyrazolo[3,4-d]pyrimidine-4,6-diamines are recognized for JAK3 inhibition. The tetrahydrofuran-2-ylmethyl group may enhance selectivity by forming hydrogen bonds with hydrophobic enclosures in the ATP-binding pocket, as suggested by docking studies in .
Anticancer and Antifungal Activity
- Antifungal Activity: describes a pyrimidine-furanose derivative with antifungal properties. The target compound’s tetrahydrofuran group may similarly interact with fungal cytochrome P450 enzymes .
- Anticancer Potential: Quinolinyl pyrimidines () target NADH dehydrogenases. Structural similarities suggest the target compound could inhibit mitochondrial enzymes, though empirical validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
